molecular formula C9H12Cl2N2OS B2919628 3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide CAS No. 2460757-58-6

3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide

Cat. No. B2919628
CAS RN: 2460757-58-6
M. Wt: 267.17
InChI Key: JRDWGRVTNNJHFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of ethyl acetoacetate with 2,5-dichlorothiazole-4-carboxylic acid followed by esterification with ethanol and acid catalysis. The final product is purified through recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H12Cl2N2OS/c13-11-10 (16-12 (14)18-11)4-5-15-7-8-2-1-3-9 (17)6-8/h1-3,6,15,17H,4-5,7H2 .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Sedlák et al. (2008) explored the synthesis of substituted benzothiophen-2-yl methyl dihydroimidazol-5-ones, using reactions that could be relevant for compounds like 3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide. This research demonstrates the compound's potential in synthetic organic chemistry for creating heterocyclic compounds with possible pharmaceutical applications (Sedlák et al., 2008).
  • Pharmacological Research :

    • Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, similar in structure to the compound . These compounds exhibited potent anticancer activities, indicating the potential of such compounds in cancer research (Gomha et al., 2017).
    • Lombardo et al. (2004) identified a series of thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with significant antitumor activity in preclinical assays. This suggests the potential of thiazole derivatives in the development of new cancer therapies (Lombardo et al., 2004).
  • Material Science and Other Applications :

    • Salahuddin et al. (2014) explored the use of thiazole derivatives in creating microbicidal polyamides for drug delivery systems. This indicates the application of such compounds in developing advanced drug delivery technologies (Salahuddin et al., 2014).
    • Aly and Hussein (2014) investigated thiazole-based polyamides containing diarylidenecyclohexanone moiety for their corrosion inhibitive properties. This research demonstrates the potential of thiazole derivatives in the field of corrosion protection (Aly & Hussein, 2014).

properties

IUPAC Name

3-(2,5-dichloro-1,3-thiazol-4-yl)-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Cl2N2OS/c1-2-5-12-7(14)4-3-6-8(10)15-9(11)13-6/h2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDWGRVTNNJHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=C(SC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichloro-1,3-thiazol-4-yl)-N-propylpropanamide

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